molecular formula C7H14O2 B8643226 Cyclopentane-1,3-diyldimethanol

Cyclopentane-1,3-diyldimethanol

Cat. No.: B8643226
M. Wt: 130.18 g/mol
InChI Key: AYVGBNGTBQLJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentane-1,3-diyldimethanol is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane-1,3-diyldimethanol can be synthesized through several methods. One common route involves the reduction of 1,3-cyclopentanedicarboxylic acid using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 1,3-cyclopentanedimethanol may involve catalytic hydrogenation of 1,3-cyclopentanedione. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,3-diyldimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-cyclopentanedimethanol primarily involves its hydroxyl groups. These groups can participate in hydrogen bonding, making the compound a valuable intermediate in the synthesis of polymers and other complex molecules. The hydroxyl groups also enable the compound to undergo various chemical transformations, facilitating its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentane-1,3-diyldimethanol is unique due to the positioning of its hydroxyl groups, which allows for specific chemical reactivity and applications. Its structure enables the formation of stable polymers and materials with desirable properties, distinguishing it from other cyclopentane derivatives .

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

[3-(hydroxymethyl)cyclopentyl]methanol

InChI

InChI=1S/C7H14O2/c8-4-6-1-2-7(3-6)5-9/h6-9H,1-5H2

InChI Key

AYVGBNGTBQLJBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1,3-cyclopentanedicarbaldehyde I-19 (1 equivalent) taken in a flask was added deoxygenated methanol. The reaction mixture was cooled to 0° C. and NaBH4 (2 equivalents) was added in small aliquots in order to avoid a raise in the reaction temperature above 10° C. The reaction mixture was left to warm to room temperature and stirred for an additional 3 h under nitrogen atmosphere. Distilled water was added to the reaction mixture to quench any remaining NaBH4 and then rotary evaporated to remove methanol from the solution. The remaining mixture was extracted with dichloromethane (5 times) and the combined organic fractions were dried over anhydrous sodium sulfate and evaporated to dryness to afford the title compound I-20.
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